molecular formula C11H15Cl2N3O2 B6263577 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride CAS No. 105684-76-2

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride

Cat. No.: B6263577
CAS No.: 105684-76-2
M. Wt: 292.2
InChI Key:
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Description

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives, including this compound, often involves automated processes and the use of microreactors. These methods allow for the efficient and scalable production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: DBU, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperazine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry and pharmacology .

Properties

CAS No.

105684-76-2

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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